molecular formula C7H3ClF4 B1591137 4-Chloro-2,3,5,6-tetrafluorotoluene CAS No. 60903-82-4

4-Chloro-2,3,5,6-tetrafluorotoluene

Cat. No. B1591137
CAS RN: 60903-82-4
M. Wt: 198.54 g/mol
InChI Key: PEVAKFLYJORONK-UHFFFAOYSA-N
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Description

“4-Chloro-2,3,5,6-tetrafluorotoluene” is a chemical compound used in scientific research. It has a molecular formula of C7H3ClF4 and a molecular weight of 198.55 .


Synthesis Analysis

The synthesis of “4-Chloro-2,3,5,6-tetrafluorotoluene” involves reaction conditions with hydrogen chloride, zinc in water, and N,N-dimethyl-formamide at 55 degrees Celsius for 8 hours .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2,3,5,6-tetrafluorotoluene” consists of a benzene ring with four fluorine atoms and one chlorine atom attached to it .


Chemical Reactions Analysis

“4-Chloro-2,3,5,6-tetrafluorotoluene” can undergo direct arylation with a wide range of aryl halides in high yield . Inverse reactivity is observed compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .


Physical And Chemical Properties Analysis

“4-Chloro-2,3,5,6-tetrafluorotoluene” has a molecular weight of 198.55 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving halopyridines, including compounds structurally related to 4-Chloro-2,3,5,6-tetrafluorotoluene, have been extensively studied. The introduction of a trialkylsilyl group at strategic positions on the molecule can shift nucleophilic substitution from the default position to a more desired location, offering a solution to long-standing regioselectivity challenges in synthetic chemistry. This technique has shown significant potential for creating various complex molecules with high precision (Schlosser, Rausis, & Bobbio, 2005).

Electrophilic Fluorination

The synthetic and structural aspects of organofluorine compounds, including those derived from or related to 4-Chloro-2,3,5,6-tetrafluorotoluene, remain a vigorous area of research. Electrophilic fluorination, facilitated by reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has proven to be a promising method for introducing fluorine into organic molecules, highlighting the breadth of applications achievable with such reagents (Singh & Shreeve, 2004).

High-Pressure NMR Studies

High-pressure NMR studies focusing on solvation structure in supercritical carbon dioxide have utilized molecules like 4-Chloro-2,3,5,6-tetrafluorotoluene as solutes to determine local solvent densities. These studies are essential for understanding the molecular interactions and behavior of solutes in supercritical fluids, with significant implications for chemical engineering and materials science (Kanakubo et al., 2002).

Catalytic Applications

Transition metal fluoride complexes, including iron(II) fluorides, have been explored for their potential in catalytic applications such as C-F bond activation and fluorocarbon functionalization. These complexes demonstrate the ability to hydrodefluorinate perfluorinated aromatic compounds efficiently, offering a pathway for the synthesis of less fluorinated derivatives, which is a critical area of research in organofluorine chemistry (Vela et al., 2005).

Humidity Sensing Properties

The development of materials with specific sensing capabilities has led to the exploration of compounds for detecting environmental changes, such as humidity. Research into the humidity sensing properties of materials derived from or involving fluorinated compounds showcases the potential of these materials in creating sensitive and reliable sensors for environmental monitoring (Keskin et al., 2016).

Safety And Hazards

When handling “4-Chloro-2,3,5,6-tetrafluorotoluene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVAKFLYJORONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579187
Record name 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,5,6-tetrafluorotoluene

CAS RN

60903-82-4
Record name 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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